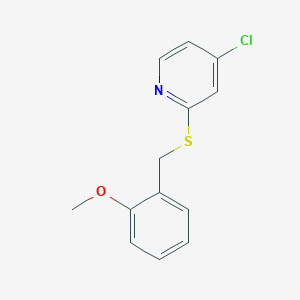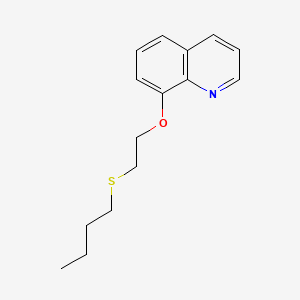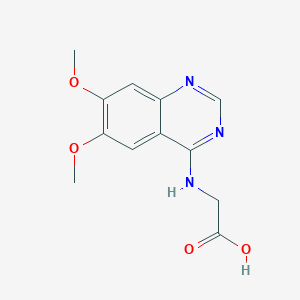
4-Chloro-2-((2-methoxybenzyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((2-methoxybenzyl)thio)pyridine is an organic compound with the molecular formula C13H12ClNOS It is a derivative of pyridine, featuring a chloro group at the 4-position and a 2-methoxybenzylthio group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((2-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((2-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
4-Chloro-2-((2-methoxybenzyl)thio)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-chloro-2-((2-methoxybenzyl)thio)pyridine is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and thioether groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-((4-methoxybenzyl)thio)pyridine: Similar structure but with a different position of the methoxy group.
2-Thiopyridines: Compounds with a thiol group at the 2-position of the pyridine ring.
Methoxybenzylthio Derivatives: Compounds with a methoxybenzylthio group attached to various aromatic rings
Uniqueness
4-Chloro-2-((2-methoxybenzyl)thio)pyridine is unique due to the specific positioning of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a chloro group and a 2-methoxybenzylthio group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Numéro CAS |
1346707-46-7 |
|---|---|
Formule moléculaire |
C13H12ClNOS |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
4-chloro-2-[(2-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
Clé InChI |
RYOQHZBHPDDUIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CSC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)



![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

